molecular formula C8H16O B8816688 3-Octen-1-OL CAS No. 20125-85-3

3-Octen-1-OL

Cat. No. B8816688
CAS RN: 20125-85-3
M. Wt: 128.21 g/mol
InChI Key: YDXQPTHHAPCTPP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Octen-1-ol, also known as (E)-3-Octen-1-ol or trans-3-Octen-1-ol, is a chemical compound with the molecular formula C8H16O . It has a molecular weight of 128.2120 . It is also known as vinyl pentyl carbinol . It is found in some plants, fungi, and molds, and is a metabolite of linoleic acid . It has a fatty type odor and flavor .


Molecular Structure Analysis

The molecular structure of 3-Octen-1-ol can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3-Octen-1-ol is a volatile compound with a molecular weight of 128.2120 . It has a fatty type odor and flavor .

Safety And Hazards

3-Octen-1-ol is considered hazardous. It is combustible and harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

CAS RN

20125-85-3

Product Name

3-Octen-1-OL

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(E)-oct-3-en-1-ol

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3/b6-5+

InChI Key

YDXQPTHHAPCTPP-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/CCO

Canonical SMILES

CCCCC=CCCO

boiling_point

188.00 to 189.00 °C. @ 760.00 mm Hg (est)

solubility

1855 mg/L @ 25 °C (est)

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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